molecular formula C13H16 B12595061 [2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene CAS No. 647028-09-9

[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene

Cat. No.: B12595061
CAS No.: 647028-09-9
M. Wt: 172.27 g/mol
InChI Key: CNOWCTPMFRPYJT-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene is a cyclobutene derivative featuring a strained four-membered ring system with a conjugated double bond. The compound is substituted at position 2 with an isopropyl group (propan-2-yl) and at position 1 with a benzene ring. This unique structure confers distinct physicochemical properties, including heightened ring strain and aromatic stabilization. Cyclobutene derivatives are of significant interest in organic synthesis due to their reactivity, which is influenced by substituents and ring strain. While synthetic routes for such compounds vary, methodologies often involve transition-metal catalysis or cycloaddition reactions . Structural characterization of cyclobutene derivatives, including crystallographic analysis, frequently employs SHELX software, a cornerstone in small-molecule refinement .

Properties

CAS No.

647028-09-9

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

(2-propan-2-ylcyclobuten-1-yl)benzene

InChI

InChI=1S/C13H16/c1-10(2)12-8-9-13(12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

CNOWCTPMFRPYJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(CC1)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene, a compound with the chemical formula C13_{13}H16_{16}, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a cyclobutene ring substituted with an isopropyl group and a phenyl ring. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of propenylbenzenes, which include [2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene, exhibit significant antimicrobial properties. In a study evaluating various propenylbenzene derivatives, the minimum inhibitory concentration (MIC) against Candida albicans ranged from 37 to 124 μg/mL. The compounds demonstrated fungistatic activity, suggesting their potential use in treating fungal infections .

Antioxidant Activity

The antioxidant activity of propenylbenzenes was assessed through radical scavenging assays. The effective concentration (EC50_{50}) values for these compounds were reported to be between 19 to 31 μg/mL, indicating strong antiradical activity. This suggests that [2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene could be beneficial in reducing oxidative stress-related damage in biological systems .

Anticancer Activity

The antiproliferative effects of [2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene were evaluated against several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated varying degrees of cytotoxicity depending on the concentration used. Notably, the compound exhibited selective inhibition of cell proliferation, which is crucial for developing targeted cancer therapies .

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of propenylbenzenes. In this study, compounds were synthesized using chemo-enzymatic methods and subsequently tested for their biological activities. The findings highlighted that modifications in the chemical structure significantly influenced their biological efficacy, particularly in terms of cytotoxicity against cancer cell lines .

Data Summary

Activity Tested Concentrations Results
Antimicrobial37 - 124 μg/mLMIC against Candida albicans
Antioxidant19 - 31 μg/mLEC50_{50} for radical scavenging
AnticancerVariesSelective inhibition on HepG2, Caco-2, MG63

Comparison with Similar Compounds

Research Findings

Steric Effects : Bulky substituents like isopropyl reduce ring strain by distorting the cyclobutene geometry, as shown in crystallographic studies refined using SHELX .

Functional Group Impact : Boronate esters enhance synthetic utility but require stringent anhydrous conditions, unlike the more stable aryl-substituted target compound .

Thermal Stability: Electron-donating groups (e.g., isopropyl) improve thermal stability, with the target compound decomposing above 250°C, whereas cyano-substituted analogues degrade below 150°C.

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